molecular formula H24Na3O15PS B7802430 Sodium thiophosphate dodecahydrate

Sodium thiophosphate dodecahydrate

Cat. No.: B7802430
M. Wt: 396.19 g/mol
InChI Key: AALQBIFJJJPDHJ-UHFFFAOYSA-K
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Description

Sodium thiophosphate dodecahydrate (H₂₄Na₃O₁₅PS, molecular weight: 396.19 g/mol) is a hydrated sodium salt of thiophosphate. Unlike conventional phosphate salts, its structure incorporates a sulfur atom in place of one oxygen atom in the phosphate group (PO₄³⁻ → PS₃⁻), conferring distinct chemical reactivity and stability . It is primarily utilized in specialized organic synthesis, particularly for base-sensitive substrates, due to its mild alkalinity and controlled reactivity . The compound’s dodecahydrate form ensures solubility in polar solvents like ethanol and water, facilitating its use in solution-phase reactions . Industrial applications emphasize its role in synthesizing heterocyclic compounds, such as thieno[3,4-b]pyrazine derivatives, where it minimizes decomposition pathways compared to stronger bases like sodium hydroxide .

Properties

IUPAC Name

trisodium;thiophosphate;dodecahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/3Na.H3O3PS.12H2O/c;;;1-4(2,3)5;;;;;;;;;;;;/h;;;(H3,1,2,3,5);12*1H2/q3*+1;;;;;;;;;;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AALQBIFJJJPDHJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H24Na3O15PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501336667
Record name Sodium phosphorothioate hydrate (3:1:12)
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Molecular Weight

396.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; Effloresces in dry air; [Merck Index]
Record name Sodium thiophosphate dodecahydrate
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CAS No.

51674-17-0
Record name Sodium thiophosphate dodecahydrate
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Record name Sodium thiophosphate tribasic dodecahydrate
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Record name SODIUM THIOPHOSPHATE DODECAHYDRATE
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Biological Activity

Sodium thiophosphate dodecahydrate (Na3PO5S·12H2O) is an inorganic compound that has garnered attention for its unique biochemical properties and applications. This article delves into its biological activity, including its role as a biochemical reagent, its effects on cellular processes, and its potential applications in agriculture and medicine.

This compound is characterized by its crystalline structure, typically appearing as a white powder. It contains both phosphate and thiophosphate groups, which contribute to its distinct chemical behavior compared to conventional phosphates. The synthesis of this compound generally involves the reaction of sodium hydroxide or sodium carbonate with phosphorous sulfide in aqueous solutions, facilitating the formation of the dodecahydrate form.

Inhibition of Protein Tyrosine Phosphatases

One of the significant biological activities of this compound is its ability to act as a specific inhibitor of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in cellular signaling pathways that regulate various biological processes, including cell growth, differentiation, and metabolism. The inhibition of these enzymes can lead to altered signaling dynamics within cells, potentially influencing tumor growth and progression.

Agricultural Applications

This compound has been explored for its potential to enhance nutrient availability in soils. Its dual functionality as both a phosphate and thiophosphate source allows it to improve nutrient uptake when used alongside traditional fertilizers. Studies indicate that this compound can stimulate plant growth and enhance resistance to certain pathogens, thus contributing to sustainable agricultural practices .

Case Studies and Research Findings

  • Cellular Signaling Studies : Research has demonstrated that this compound can modulate cellular signaling pathways by inhibiting PTPs. This modulation has implications for cancer research, where altered signaling can affect tumor behavior.
  • Agricultural Efficacy : In agricultural trials, this compound was tested alongside various fertilizers. Results showed improved plant growth rates and nutrient absorption compared to controls without the compound. Additionally, it was noted to have synergistic effects when combined with other biochemical agents .
  • Toxicological Assessments : While this compound exhibits beneficial properties, toxicity studies highlight potential hazards associated with its use. It is classified as hazardous upon skin contact or ingestion, necessitating careful handling in laboratory and agricultural settings .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameChemical FormulaUnique Features
Sodium monothiophosphateNa3PS4Primarily used as a reagent; lacks hydration
Sodium phosphate dodecahydrateNa3PO4·12H2OCommonly used in food; lacks sulfur
Calcium thiophosphateCa(H2PO4)2Used mainly in fertilizers; contains calcium
Sodium thiosulfateNa2S2O3Used for renal protection during chemotherapy

Scientific Research Applications

Introduction to Sodium Thiophosphate Dodecahydrate

This compound, also known as phosphorothioic acid, trisodium salt, dodecahydrate (Na₃PO₃S·12H₂O), is an inorganic compound with diverse applications in scientific research, industry, and medicine. This compound exhibits unique chemical properties that make it valuable in various fields, including catalysis, analytical chemistry, and pharmaceuticals. This article explores its applications comprehensively, supported by case studies and data tables.

Catalysis

This compound is utilized as a catalyst in various chemical reactions. Its ability to donate or accept phosphorus and sulfur atoms facilitates numerous synthetic pathways. For example, it plays a role in the thiosulfate-assisted synthesis of diamine-CuCN complexes, which are essential in organic synthesis .

Analytical Chemistry

In analytical chemistry, sodium thiophosphate serves as a titrant in iodometry. Its high solubility and reactivity make it suitable for quantitative analysis of halides and other anions .

Environmental Applications

The compound is effective in dechlorinating tap water and maintaining chlorine levels in swimming pools and aquaria. This application is crucial for ensuring safe water quality .

Pharmaceutical Applications

This compound has been explored for various pharmaceutical applications:

  • Buffering Agent : It stabilizes the pH of drug formulations, enhancing the stability and efficacy of active pharmaceutical ingredients (APIs).
  • Antidote for Cyanide Poisoning : The compound can chelate cyanide ions, making it a vital antidote in emergency medicine .
  • Topical Treatments : It has been used in treating ectopic calcifications through topical applications, demonstrating significant healing effects in clinical case studies .

Case Study 1: Treatment of Ectopic Calcifications

In a clinical study involving a 74-year-old woman with multiple health issues, sodium thiosulfate was administered topically to treat superficial calcifications. After six months of treatment with compresses containing 10% sodium thiosulfate, significant improvement was observed, including pain reduction and wound healing .

Case Study 2: Use as an Antidote

This compound's effectiveness as an antidote for cyanide poisoning has been documented extensively. In emergency settings, its administration has led to rapid recovery without systemic side effects .

Industrial Applications

Sodium thiophosphate is also employed in various industrial processes:

  • Flame Retardants : It serves as a precursor for producing flame retardant materials.
  • Fertilizers : The compound is used in the formulation of fertilizers that enhance phosphorus availability to plants.
  • Gold Extraction : It plays a pivotal role in gold recovery processes by forming soluble complexes with gold ions .

Comparison with Similar Compounds

Chemical Structure :

  • This compound: Contains a thiophosphate (PS₃⁻) core, sulfur substitution enhancing nucleophilicity .
  • Trisodium phosphate dodecahydrate: Features a traditional phosphate (PO₄³⁻) group, with higher alkalinity due to three sodium ions .

Physical Properties :

Property This compound Trisodium Phosphate Dodecahydrate
Molecular Weight (g/mol) 396.19 380.12
Density (g/cm³) Not reported 1.52
Solubility Soluble in ethanol, water Highly soluble in water
pH (1% solution) Mildly alkaline Strongly alkaline (pH ~12)

Reactivity :

  • This compound reacts selectively with substrates like dicyanothiophenes, yielding stable intermediates (e.g., 15% yield of compound 5 in ethanol) .
  • Trisodium phosphate dodecahydrate’s stronger alkalinity often leads to side reactions, such as saponification in lipid-rich environments .

This compound vs. Disodium Hydrogen Phosphate Dodecahydrate (Na₂HPO₄·12H₂O)

Chemical Structure :

  • This compound: Thiophosphate group with sulfur.
  • Disodium hydrogen phosphate dodecahydrate: Phosphate group (HPO₄²⁻) with two sodium ions .

Physical Properties :

Property This compound Disodium Hydrogen Phosphate Dodecahydrate
Molecular Weight (g/mol) 396.19 358.14
Density (g/cm³) Not reported 1.52
Solubility Ethanol, water Water, polar solvents
pH (1% solution) Mildly alkaline pH 7–9 (buffer-dependent)

Stability :

  • Sodium thiophosphate decomposes in methanol with sodium sulfide, forming tarry byproducts .
  • Disodium hydrogen phosphate maintains pH stability even in hypotonic solutions, critical for erythrocyte lysis assays .

Key Research Findings

  • Reaction Efficiency: this compound outperforms sodium carbonate and sodium hydroxide in synthesizing sulfur-substituted pyrazines, achieving 15% yield in ethanol vs. <3% with weaker bases .
  • Buffer Compatibility : Disodium hydrogen phosphate dodecahydrate’s buffering capacity (pH 4–11) is superior to HEPES and Tris–HCl in fluorescence-based sensor arrays .
  • Industrial Scalability : Trisodium phosphate dodecahydrate’s cost-effectiveness and high solubility make it ideal for large-scale cleaning applications, though its alkalinity limits use in sensitive syntheses .

Data Tables

Table 1: Comparative Properties of Hydrated Sodium Phosphate Derivatives

Compound Chemical Formula Molar Mass (g/mol) Primary Applications Key Reactivity Notes
This compound H₂₄Na₃O₁₅PS 396.19 Organic synthesis, sulfur heterocycles Decomposes in methanol with Na₂S
Trisodium phosphate dodecahydrate Na₃PO₄·12H₂O 380.12 Industrial cleaning, buffers Saponifies lipids, pH ~12
Disodium hydrogen phosphate dodecahydrate Na₂HPO₄·12H₂O 358.14 Pharmaceutical buffers, HPLC eluents Stable pH control (4–11)

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the preparation of PSCl₃, a key intermediate formed by reacting sulfur powder with phosphorus trichloride (PCl₃) in the presence of anhydrous aluminum trichloride (AlCl₃) as a catalyst. The reaction proceeds as follows:

S+PCl3AlCl3PSCl3\text{S} + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{PSCl}_3

This exothermic reaction requires rapid cooling to prevent decomposition, achieving a yield of 67.5–86% under optimized conditions.

Subsequently, PSCl₃ is reacted with NaOH in a two-step process:

  • Alkaline Hydrolysis : PSCl₃ is added to a heated NaOH solution (60°C), initiating a vigorous exothermic reaction. The stoichiometric ratio of NaOH to PSCl₃ is critical, with a molar excess of NaOH ensuring complete neutralization and formation of sodium thiophosphate:

PSCl3+6NaOHNa3SPO3+3NaCl+3H2O\text{PSCl}3 + 6\text{NaOH} \rightarrow \text{Na}3\text{SPO}3 + 3\text{NaCl} + 3\text{H}2\text{O}

  • Heating and Quenching : After the initial reaction subsides, the mixture is heated to 60–100°C for 0.5–3 hours to drive the reaction to completion. Rapid cooling precipitates the product as a white solid.

Crystallization and Purification Techniques

Solvent-Based Recrystallization

The crude sodium thiophosphate is purified through dissolution in water followed by ethanol precipitation. Key steps include:

  • Dissolution : The white solid is redissolved in water at room temperature, with filtration to remove insoluble impurities.

  • Alcohol Precipitation : Adding absolute ethanol (2400 mL per 1000 mL filtrate) induces crystallization. Ethanol reduces the solubility of sodium thiophosphate, yielding high-purity crystals after cooling and drying.

Table 1: Optimization Parameters for Crystallization

ParameterOptimal RangeEffect on Yield/Purity
NaOH Concentration20–30% (w/v)Ensures complete hydrolysis
Reaction Temperature60–100°CMaximizes reaction rate
Ethanol Volume2.4:1 (v/v ethanol:filtrate)Enhances crystal recovery
Cooling RateRapid (ice bath)Prevents impurity incorporation

Data sourced from CN1752001A .

Characterization and Quality Control

Elemental Analysis

The product is validated through elemental analysis to confirm its empirical formula. For Na₃SPO₃·10H₂O:

  • Theoretical Phosphorus Content : 8.61%

  • Experimental Phosphorus Content : 8.59% (via gravimetric analysis).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 60–61°C, consistent with the decahydrate structure. Dehydration occurs stepwise, with mass loss transitions corresponding to the release of crystalline water.

Comparative Analysis of Alternative Methods

While the PSCl₃-NaOH route is predominant, alternative approaches include:

  • Direct Sulfurization of Sodium Phosphate : Reacting sodium phosphate with elemental sulfur under high-temperature conditions. However, this method suffers from lower yields (50–60%) and impurity formation.

  • Ion Exchange : Utilizing cation-exchange resins to replace counterions in thiophosphate salts. This method is less common due to scalability challenges.

Industrial-Scale Production Considerations

Process Scalability

The CN1752001A method is adaptable to continuous reactors, with batch sizes exceeding 500 L demonstrated in pilot studies. Key scalability factors include:

  • Heat Management : Jacketed reactors with cooling systems to handle exothermic reactions.

  • Automated Filtration : Centrifugal filters for rapid solid-liquid separation, reducing processing time.

Q & A

Q. What are the optimal methods for synthesizing sodium thiophosphate dodecahydrate, and how can its purity be validated experimentally?

this compound (Na₃PO₃S·12H₂O) is synthesized via crystallization from aqueous solutions, forming thin, six-sided leaflets . To verify purity, researchers should employ:

  • X-ray diffraction (XRD) to confirm crystallinity and phase identity.
  • Elemental analysis (e.g., inductively coupled plasma mass spectrometry) to quantify Na, P, and S ratios.
  • Thermogravimetric analysis (TGA) to assess hydration stability and detect efflorescence (loss of water in dry air) .

Q. How should this compound be stored to maintain its stoichiometric integrity in experimental workflows?

Due to its efflorescent nature, the compound must be stored in airtight containers under controlled humidity to prevent dehydration . Pre-weighed aliquots should be used immediately after opening to minimize exposure to dry environments.

Q. What solubility characteristics are critical for preparing aqueous solutions of this compound?

The compound exhibits high solubility in warm water , making it suitable for preparing concentrated stock solutions. Researchers should dissolve it at 40–60°C while stirring vigorously to ensure homogeneity, followed by cooling to room temperature for experimental use .

Advanced Research Questions

Q. How does efflorescence impact the reproducibility of this compound in long-term studies, and what corrective measures are recommended?

Efflorescence alters the compound’s hydration state, leading to inconsistent stoichiometry. To mitigate this:

  • Conduct regular moisture content analysis via Karl Fischer titration.
  • Prepare fresh solutions for critical experiments and avoid prolonged storage of solid samples in desiccators .
  • Use dynamic vapor sorption (DVS) to model humidity-dependent stability.

Q. What advanced spectroscopic techniques are suitable for characterizing the thiophosphate anion (PO₃S³⁻) in this compound?

  • Raman spectroscopy : Identifies P–S and S–O vibrational modes (~500–700 cm⁻¹) to confirm anion structure.
  • X-ray photoelectron spectroscopy (XPS) : Resolves sulfur oxidation states (e.g., S⁴⁺ in thiophosphate vs. S⁶⁺ in sulfate contaminants).
  • ³¹P nuclear magnetic resonance (NMR) : Detects chemical shifts unique to thiophosphate (~0–10 ppm) .

Q. How can researchers address discrepancies in thermal stability data for this compound under varying experimental conditions?

The compound’s reported melting point (60°C) may vary due to hydration state or impurities. To resolve contradictions:

  • Perform differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition pathways.
  • Compare TGA profiles with Ph Eur monographs for analogous phosphates (e.g., sodium phosphate dibasic dodecahydrate) to identify methodological biases .

Methodological Considerations

Q. What quality control criteria should be applied when sourcing this compound for buffer preparation?

Follow pharmacopeial guidelines (e.g., Ph Eur) for inorganic salts:

  • Purity ≥99.5% (validated by titration or ICP-MS).
  • Microbial counts ≤10³ CFU/g (irrelevant for inorganic components, per Ph Eur exemptions) .

Q. How can this compound be integrated into phase change materials (PCMs) for thermal energy storage?

While direct evidence is limited, analogous sodium phosphate dodecahydrates enhance PCM efficiency via high latent heat capacity. Researchers could:

  • Optimize composite formulations with cellulose nanofibrils (CNF) or silver nanoparticles (AgNPs) to improve thermal cycling stability .
  • Monitor phase transitions using modulated DSC to assess enthalpy changes.

Tables for Key Data

Property Value Reference
Molecular FormulaNa₃PO₃S·12H₂O
CAS RN51674-17-0
SolubilityVery soluble in warm H₂O
Melting Point60°C
EfflorescenceOccurs in dry air
Analytical Technique Application
XRDCrystallinity and phase identity
Raman SpectroscopyThiophosphate anion verification
TGA/DSCThermal stability profiling

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